potassium 2-amino-2-methylpropionate octahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

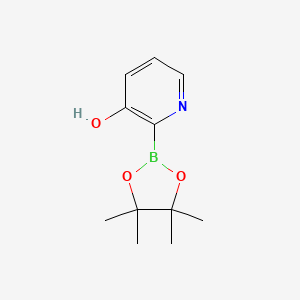

Potassium 2-amino-2-methylpropionate octahydrate, also known as Potassium 2-methylalaninate octahydrate or Potassium α-aminoisobutyrate octahydrate, is a chemical compound with the molecular formula (CH3)2C(NH2)COOK・8H2O . It has a CAS Registry Number of 120447-91-8 .

Molecular Structure Analysis

The molecular structure of potassium 2-amino-2-methylpropionate octahydrate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学的研究の応用

Crystal Growth Kinetics in Fluidized Bed Crystallizer : A study by Gürbüz, Badem, and Bulutcu (2005) explored the crystal growth kinetics of potassium pentaborate octahydrate in a fluidized bed crystallizer, which is relevant for its application in industrial and automotive lubricants. This research is significant for understanding particle size control in high-pressure lubricants (Gürbüz, Badem, & Bulutcu, 2005).

Nonprotein Amino Acids in Sediments : Mita and Shimoyama (1998) found nonprotein amino acids in Tokyo Bay sediments, including 2-amino-2-methylpropionic acid. This study contributes to understanding the terrestrial origin of such compounds and their presence in environmental samples (Mita & Shimoyama, 1998).

Allosteric Modifiers of Hemoglobin : Randad, Mahran, Mehanna, and Abraham (1991) investigated 2-(aryloxy)-2-methylpropionic acids as allosteric effectors of hemoglobin. They found that certain compounds in this category could decrease the oxygen affinity of human hemoglobin, which may have clinical or biological applications (Randad et al., 1991).

CO2 Solubility in Amino Acid Solutions : Hamzehie and Najibi (2016) investigated the solubility of CO2 in aqueous solutions of potassium prolinate blended with 2-amino-2-methyl-1-propanol. This study is relevant for understanding CO2 capturing using amino acid salts (Hamzehie & Najibi, 2016).

Fast Network Oscillations Induced by Potassium Transients : LeBeau et al. (2002) studied the effect of potassium on fast network oscillations in the rat hippocampus. Their research contributes to understanding the role of potassium in neural activity (LeBeau et al., 2002).

Safety and Hazards

According to the harmonised classification and labelling (CLP00) approved by the European Union, this substance causes severe skin burns and eye damage and is harmful if swallowed . It also has hazard class and category codes: Acute Tox. 4 *: Acute toxicity; Skin Corr. 1A: Skin corrosion/irritation .

特性

InChI |

InChI=1S/C4H9NO2.K/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRMIDCDIDQPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N.[K] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120447-91-8 |

Source

|

| Record name | Alanine, 2-methyl-, potassium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120447-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxyphenyl)methyl (6S)-7-amino-3-(chloromethyl)-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-4-carboxylate;hydrochloride](/img/structure/B569505.png)

![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane] (9CI)](/img/no-structure.png)

![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B569513.png)

![1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone](/img/structure/B569514.png)